molecular formula C17H15Cl2NO2 B4933666 2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide

2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide

Cat. No.: B4933666
M. Wt: 336.2 g/mol
InChI Key: UNAIIYVVHNOCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide, also known as AG490, is a chemical compound that has been extensively studied for its potential in scientific research. This compound is a potent inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, which is involved in various cellular processes such as immune response, inflammation, and cell growth.

Mechanism of Action

2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide inhibits the JAK and STAT signaling pathway by binding to the ATP-binding site of JAK and preventing its activation. This leads to the inhibition of downstream signaling pathways involving STAT proteins, which are involved in various cellular processes such as immune response, inflammation, and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. In addition, this compound has been shown to inhibit the production of various cytokines and chemokines involved in inflammation. This makes this compound a potential candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases.

Advantages and Limitations for Lab Experiments

2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide has several advantages and limitations for lab experiments. One advantage is its potency in inhibiting the JAK and STAT signaling pathway, which makes it a valuable tool for investigating the role of these pathways in various cellular processes. However, one limitation is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide. One future direction is the investigation of its potential in combination with other drugs for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. Another future direction is the investigation of its potential in the regulation of stem cell differentiation and proliferation. In addition, further studies are needed to investigate the potential off-target effects of this compound and to develop more specific inhibitors of the JAK and STAT signaling pathway.

Synthesis Methods

2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide can be synthesized using a multi-step process starting from 2,2-dichlorocyclopropanecarboxylic acid. The first step involves the conversion of 2,2-dichlorocyclopropanecarboxylic acid to 2,2-dichloro-1-phenylcyclopropanecarboxylic acid through a Grignard reaction. The second step involves the conversion of 2,2-dichloro-1-phenylcyclopropanecarboxylic acid to this compound through a series of reactions involving methoxyphenylamine and other reagents.

Scientific Research Applications

2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropanecarboxamide has been extensively studied for its potential in various scientific research applications. It has been shown to inhibit JAK and STAT signaling pathways, which are involved in various cellular processes such as immune response, inflammation, and cell growth. This makes this compound a potential candidate for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. In addition, this compound has been used in various studies to investigate the role of JAK and STAT signaling pathways in various cellular processes.

Properties

IUPAC Name

2,2-dichloro-N-(2-methoxyphenyl)-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO2/c1-22-14-10-6-5-9-13(14)20-15(21)16(11-17(16,18)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAIIYVVHNOCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2(CC2(Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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